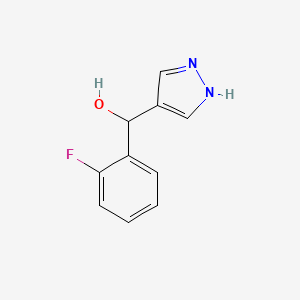

(2-Fluorophenyl)(1H-pyrazol-4-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9FN2O |

|---|---|

Molecular Weight |

192.19 g/mol |

IUPAC Name |

(2-fluorophenyl)-(1H-pyrazol-4-yl)methanol |

InChI |

InChI=1S/C10H9FN2O/c11-9-4-2-1-3-8(9)10(14)7-5-12-13-6-7/h1-6,10,14H,(H,12,13) |

InChI Key |

VJPOKGRJQOILQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CNN=C2)O)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol

A Keystone Intermediate for Pharmaceutical Research

Introduction: (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol is a crucial heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. The unique structural combination of a fluorinated phenyl ring and a pyrazole moiety imparts favorable pharmacokinetic and pharmacodynamic properties, making it a sought-after intermediate for drug discovery programs targeting various therapeutic areas. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this valuable compound, intended for researchers, medicinal chemists, and professionals in drug development.

The synthesis is strategically divided into two primary stages: the formation of the core heterocyclic aldehyde, 1H-pyrazole-4-carbaldehyde, followed by the stereospecific addition of the 2-fluorophenyl group via a Grignard reaction to yield the target secondary alcohol. This approach offers high yields and a modular nature, allowing for potential derivatization.

Part 1: Synthesis of the Precursor: 1H-Pyrazole-4-carbaldehyde

The formylation of the pyrazole ring at the C4 position is a critical step. Among the various methods available, the Vilsmeier-Haack reaction stands out for its efficiency and scalability.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.

An alternative and often high-yielding approach involves the use of a Grignard reagent derived from a protected 4-halopyrazole, which is then quenched with a formylating agent such as DMF.[4]

Protocol 1: Vilsmeier-Haack Formylation of a Hydrazone Precursor

This protocol outlines the synthesis of a substituted pyrazole-4-carbaldehyde, which is a common precursor. The specific synthesis of the unsubstituted 1H-pyrazole-4-carbaldehyde can be adapted from this general methodology.

Reaction Scheme:

Step-by-Step Methodology:

-

Formation of the Hydrazone:

-

To a solution of the chosen substituted acetophenone (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq) and a catalytic amount of acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrazone.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

-

-

Vilsmeier-Haack Cyclization and Formylation:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3.0 eq) to ice-cold N,N-dimethylformamide (DMF) with constant stirring.

-

To this freshly prepared reagent, add the acetophenone phenylhydrazone (1.0 eq) portion-wise, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes, and then heat to 60-70°C for 4-6 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The precipitated solid is the pyrazole-4-carbaldehyde derivative. Filter the product, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[5]

-

Causality and Experimental Choices:

-

Vilsmeier Reagent: The electrophilic iminium cation generated from the reaction of POCl₃ and DMF is the key species that attacks the electron-rich double bond of the hydrazone, leading to cyclization and subsequent formylation.[1]

-

Temperature Control: The initial formation of the Vilsmeier reagent and its reaction with the hydrazone are exothermic. Maintaining a low temperature is crucial to prevent side reactions and ensure the stability of the reagent.

-

Aqueous Workup: The hydrolysis of the intermediate complex with ice-cold water is essential to liberate the aldehyde functional group.

Part 2: Grignard Reaction for the Synthesis of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol

The final step in the synthesis involves the nucleophilic addition of a 2-fluorophenyl Grignard reagent to the previously synthesized 1H-pyrazole-4-carbaldehyde. The Grignard reagent, 2-fluorophenylmagnesium bromide, is a powerful carbon nucleophile that readily attacks the electrophilic carbonyl carbon of the aldehyde.[6]

Protocol 2: Grignard Addition of 2-Fluorophenylmagnesium Bromide

Reaction Scheme:

Step-by-Step Methodology:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of 2-bromofluorobenzene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated by gentle warming or the addition of a small amount of a pre-formed Grignard reagent.

-

Once the reaction starts (indicated by a color change and gentle refluxing), add the remaining 2-bromofluorobenzene solution at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[7]

-

-

Reaction with 1H-Pyrazole-4-carbaldehyde:

-

Cool the freshly prepared Grignard reagent to 0°C in an ice bath.

-

Dissolve 1H-pyrazole-4-carbaldehyde (0.9 eq) in anhydrous THF and add it dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

-

Workup and Purification:

-

Upon completion, cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol.

-

Causality and Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are extremely sensitive to protic solvents, including water.[6] All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

-

Inert Atmosphere: The use of a nitrogen or argon atmosphere prevents the reaction of the highly reactive Grignard reagent with atmospheric oxygen and moisture.

-

Quenching: The use of a saturated ammonium chloride solution provides a mild acidic workup to protonate the intermediate alkoxide and hydrolyze any unreacted Grignard reagent without causing unwanted side reactions that can occur with stronger acids.

Data Presentation

Table 1: Summary of Reagents and Conditions for Key Synthetic Steps

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Hydrazone Formation | Substituted Acetophenone, Phenylhydrazine, Acetic Acid (cat.) | Ethanol | Reflux | >90% |

| 2 | Vilsmeier-Haack Formylation | Hydrazone, POCl₃, DMF | DMF | 0°C to 70°C | 60-80% |

| 3 | Grignard Reagent Formation | 2-Bromofluorobenzene, Mg, I₂ (cat.) | Anhydrous THF or Et₂O | Room Temp. to Reflux | >90% |

| 4 | Grignard Addition | 1H-Pyrazole-4-carbaldehyde, 2-Fluorophenylmagnesium Bromide | Anhydrous THF | 0°C to Room Temp. | 70-85% |

Visualization of the Synthetic Pathway

Caption: Synthetic pathway for (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol.

Trustworthiness and Self-Validating Systems

The protocols described herein are based on well-established and widely published chemical transformations. The progress of each reaction step can be reliably monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), and the identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data for the final product would include characteristic signals for the fluorophenyl and pyrazole protons, as well as a distinct signal for the carbinol proton.

References

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.

-

Synthesis of pyrazole-4-carbaldehyde 74. ResearchGate.

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Oriental Journal of Chemistry.

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC.

-

Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Taylor & Francis Online.

-

Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate.

-

1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde. Ossila.

-

Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. Journal of Applicable Chemistry.

-

Synthesis of fluorinated pyrazolone compounds. Semantic Scholar.

-

-

Organic Syntheses Procedure. Organic Syntheses.

-

-

(1-(2-fluorophenyl)-3-(4-methylphenyl)-1h-pyrazol-4-yl)methanol. Sigma-Aldrich.

-

Grignard Reagents. Sigma-Aldrich.

-

A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. DSpace@MIT.

-

Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed.

-

GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY.

-

Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. Chemical Communications (RSC Publishing).

-

To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. ResearchGate.

-

Pyrazole synthesis. Organic Chemistry Portal.

-

A Snippet of Grignard Reagent's Histroy. Resonance – Journal of Science Education.

-

10.6 Reactions of Alkyl Halides: Grignard Reagents. Organic Chemistry: A Tenth Edition.

-

(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol. BLDpharm.

-

Synthesis and Activity of Pyrazole Carbaldehydes. Scribd.

-

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar.

-

Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid. ResearchGate.

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemRxiv.

-

Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI.

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications.

-

(4-Chlorophenyl)[1-(4-methoxyphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone. PMC.

-

Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated. ACS Publications.

-

Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Latin American Journal of Pharmacy.

-

2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI.

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. epubl.ktu.edu [epubl.ktu.edu]

- 3. journals.stmjournals.com [journals.stmjournals.com]

- 4. tandfonline.com [tandfonline.com]

- 5. asianpubs.org [asianpubs.org]

- 6. 10.6 Reactions of Alkyl Halides: Grignard Reagents – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. adichemistry.com [adichemistry.com]

Targeting the Scaffold: Biological Activity & Therapeutic Potential of Novel Pyrazole-4-Methanol Derivatives

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, underpinning blockbuster drugs like Celecoxib and Rimonabant.[1][2] However, recent high-throughput screening and Structure-Activity Relationship (SAR) studies have shifted focus toward Pyrazole-4-Methanol derivatives . This specific subclass incorporates a hydroxymethyl (

This guide analyzes the biological activity of these novel derivatives, focusing on their dual-action potential as EGFR tyrosine kinase inhibitors (anticancer) and DNA gyrase inhibitors (antimicrobial) . We provide a rigorous examination of the synthetic pathways, mechanistic rationale, and validated experimental protocols required to evaluate these compounds.

Structural Rationale & SAR Analysis

The efficacy of pyrazole-4-methanol derivatives stems from their ability to interact with the hinge regions of kinase enzymes and the ATP-binding pockets of bacterial topoisomerases.

The Pharmacophore

-

The Pyrazole Core: Acts as a flat, aromatic linker that positions substituents in a specific geometry.

-

The C4-Methanol Group: This is the distinguishing feature. The hydroxyl group acts as a dual Hydrogen-bond donor/acceptor. In kinase inhibitors, this group often mimics the adenine ring of ATP, forming crucial H-bonds with the hinge region residues (e.g., Met793 in EGFR).

-

N1-Substitution: Typically an aryl or heteroaryl group that occupies the hydrophobic pocket (selectivity filter).

Visualization: SAR Logic

The following diagram illustrates the structural logic driving the bioactivity of these derivatives.

Figure 1: Structure-Activity Relationship (SAR) map of pyrazole-4-methanol derivatives, highlighting the critical role of the C4-hydroxymethyl group in target binding.

Therapeutic Profiles & Mechanisms[3][4]

Anticancer Activity (EGFR Inhibition)

Novel pyrazole derivatives have shown nanomolar potency against Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer (NSCLC).[3]

-

Mechanism: The pyrazole-4-methanol scaffold functions as an ATP-competitive inhibitor. The pyrazole ring occupies the adenine binding pocket, while the methanol side chain forms hydrogen bonds with the backbone residues of the kinase hinge region.

-

Key Data: Derivatives often exhibit IC50 values ranging from 10 nM to 500 nM against EGFR-overexpressing cell lines (e.g., A549, MCF-7) [1, 2].

Antimicrobial Activity (DNA Gyrase Inhibition)

Beyond oncology, these derivatives exhibit broad-spectrum antibacterial activity.[4]

-

Mechanism: They target the ATP-binding subunit (GyrB) of DNA gyrase, an enzyme essential for bacterial DNA replication. The methanol group is hypothesized to interact with Asp73 and Gly77 in the ATP-binding pocket, preventing ATP hydrolysis and inducing bacterial cell death [3].

-

Key Data: Minimum Inhibitory Concentrations (MIC) as low as 1.25 µg/mL have been reported against S. aureus (MRSA strains) [4].

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Synthesis of Pyrazole-4-Methanol Derivatives

Objective: Reduce a pyrazole-4-carboxylate precursor to the target alcohol.

Reagents:

-

Precursor: Ethyl 1-phenyl-3-(substituted)-1H-pyrazole-4-carboxylate.

-

Reducing Agent: Lithium Aluminum Hydride (LiAlH4) or DIBAL-H.

-

Solvent: Anhydrous THF (Tetrahydrofuran).[4]

Step-by-Step Workflow:

-

Preparation: In a flame-dried 3-neck flask under Nitrogen atmosphere, dissolve the pyrazole ester (1.0 eq) in anhydrous THF. Cool to 0°C.

-

Reduction: Slowly add LiAlH4 (2.0 eq) dropwise. The reaction is exothermic; maintain temperature <5°C.

-

Reflux: Allow to warm to room temperature, then reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Validation: Disappearance of the ester spot (Rf ~0.6) and appearance of the alcohol spot (Rf ~0.3).

-

Quenching (Fieser Method): Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially.

-

Purification: Filter the granular precipitate. Concentrate the filtrate and recrystallize from Ethanol.

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 values against cancer cell lines (e.g., A549).

-

Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.

-

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 µM – 100 µM). Control: 0.1% DMSO (Vehicle) and Doxorubicin (Positive Control).

-

Incubation: Incubate for 48h.

-

MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate for 4h. Mechanism: Mitochondrial succinate dehydrogenase reduces MTT (yellow) to formazan (purple) in living cells only.

-

Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.

-

Quantification: Measure absorbance at 570 nm . Calculate % Cell Viability.

In Silico Molecular Docking (EGFR Target)

Objective: Predict binding mode and affinity.

Workflow Visualization:

Figure 2: Computational workflow for validating pyrazole-EGFR interactions.

Data Presentation & Analysis

When reporting results for these derivatives, data should be tabulated to allow direct comparison between structural modifications (SAR).

Table 1: Representative Bioactivity Profile of Pyrazole-4-Methanol Derivatives

| Compound ID | R-Group (N1) | R-Group (C3) | EGFR IC50 (µM) | S. aureus MIC (µg/mL) | LogP |

| Pz-MeOH-1 | Phenyl | Methyl | 12.5 ± 0.5 | 64.0 | 2.1 |

| Pz-MeOH-4 | 4-F-Phenyl | Methyl | 0.45 ± 0.02 | 12.5 | 2.4 |

| Pz-MeOH-7 | 2,4-Di-Cl-Phenyl | Trifluoromethyl | 0.08 ± 0.01 | 3.12 | 3.2 |

| Erlotinib | (Std. Drug) | - | 0.04 ± 0.01 | - | 2.7 |

| Ciprofloxacin | (Std. Drug) | - | - | 0.50 | 0.28 |

Interpretation:

-

Compound Pz-MeOH-7 demonstrates that electron-withdrawing groups (Cl, CF3) significantly enhance potency. The lipophilicity (LogP 3.2) suggests improved membrane permeability, correlating with the lower IC50.

-

The presence of the C4-methanol group is constant; variations in the N1 and C3 positions modulate the "fit" within the hydrophobic pockets of the target enzymes.

References

-

Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. PubMed. Available at: [Link]

-

Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors. RSC Advances. Available at: [Link][2][5][3][4][6][7][8][9]

-

Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents. Arabian Journal of Chemistry. Available at: [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles. MDPI Molecules. Available at: [Link][8]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 9. derpharmachemica.com [derpharmachemica.com]

Technical Whitepaper: Therapeutic Targeting of Pyrazole-Based Scaffolds

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its ubiquity in FDA-approved therapeutics—from the COX-2 selective Celecoxib to the kinase inhibitor Crizotinib —stems from its unique physicochemical versatility. Unlike rigid heterocycles, pyrazole offers a tunable tautomeric equilibrium, distinct hydrogen-bond donor/acceptor motifs, and a geometry that perfectly mimics the adenine ring of ATP.

This technical guide dissects the molecular mechanisms that make pyrazoles effective against specific biological targets. It moves beyond general observations to provide actionable structure-activity relationship (SAR) insights, validated experimental protocols, and synthetic strategies for optimizing this scaffold.[4]

Part 1: The Pharmacophore – Why Pyrazole?

The pyrazole ring is a 5-membered heterocycle containing two adjacent nitrogen atoms.[1][2][5] Its therapeutic utility is governed by three critical features:

-

Bioisosterism: Pyrazole is a bioisostere of imidazole, thiazole, and pyridine, often improving metabolic stability or solubility.

-

H-Bonding Capability:

-

N1 (Pyrrole-like): Acts as a hydrogen bond donor (if unsubstituted).

-

N2 (Pyridine-like): Acts as a hydrogen bond acceptor.

-

Application: This donor-acceptor motif allows pyrazoles to bind bidentately to the "hinge region" of kinase enzymes, mimicking the N1 and N6 of adenine.

-

-

Dipole & Pi-Stacking: The aromatic nature allows for

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor binding pockets.

Part 2: Primary Therapeutic Targets

Oncology: Protein Kinase Inhibition

Pyrazoles are dominant in oncology because they function as ATP-competitive inhibitors .

-

Mechanism: The pyrazole motif occupies the ATP-binding pocket of kinases. The N2 nitrogen accepts a hydrogen bond from the backbone amide of the hinge region, while the N1 (or an attached amine) donates a hydrogen bond to the backbone carbonyl.

-

Key Targets:

-

Aurora Kinases (A/B): Critical for mitosis. Pyrazoles here often feature a urea linker to access the "DFG-out" pocket.

-

Cyclin-Dependent Kinases (CDKs): Pyrazole-based inhibitors (e.g., R-547) arrest the cell cycle at G1/S or G2/M phases.

-

B-RAF (V600E): Pyrazoles can stabilize the inactive conformation of the kinase.

-

-

SAR Insight: Substitution at the 3- and 5-positions controls selectivity. Bulky groups at C3 can clash with the "gatekeeper" residue in non-target kinases, enhancing selectivity for targets with smaller gatekeepers (e.g., Threonine vs. Methionine).

Inflammation: COX-2 Selectivity

The design of Celecoxib revolutionized NSAID therapy by targeting Cyclooxygenase-2 (COX-2) while sparing COX-1 (gastric protection).

-

Mechanism: COX-2 has a secondary "side pocket" that is accessible due to the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (in COX-2).

-

The Pyrazole Role: The central pyrazole ring serves as a rigid spacer. It orients a sulfonamide (

) or sulfonyl group into this hydrophilic side pocket. -

SAR Insight: 1,5-Diarylpyrazoles are the gold standard here. The spatial arrangement of the two phenyl rings on the pyrazole core creates the necessary "propeller" shape to fit the COX-2 active site.

Emerging Targets: GPCRs and Antimicrobials

-

Cannabinoid Receptors (CB1): Rimonabant (a pyrazole derivative) acts as an inverse agonist. The scaffold locks the receptor in an inactive G-protein coupling state.

-

Bacterial Topoisomerase II (DNA Gyrase): New pyrazole derivatives target the ATP-binding subunit (ParE/GyrB) of bacteria, offering a mechanism distinct from fluoroquinolones.

Part 3: Mechanistic Visualization

Diagram 1: Kinase Binding Mode (ATP Mimicry)

This diagram illustrates how a generic pyrazole inhibitor interacts with the kinase hinge region.

Caption: Schematic of the bidentate hydrogen bonding network between the pyrazole core and the kinase hinge region, mimicking the adenine moiety of ATP.

Diagram 2: COX-2 Selectivity Logic

Visualizing why pyrazoles can distinguish between COX-1 and COX-2.

Caption: Structural basis of COX-2 selectivity. The smaller Valine-523 in COX-2 allows the pyrazole's sulfonamide group to access a secondary binding pocket.

Part 4: Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify the IC50 of a pyrazole derivative against a specific kinase (e.g., CDK2/CyclinA). Principle: Measures ADP generated from the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.

Materials:

-

Recombinant Kinase (0.2 ng/µL)

-

Substrate (e.g., Histone H1, 0.1 mg/mL)

-

Ultrapure ATP (10 µM)

-

ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)

-

384-well white assay plates

Workflow:

-

Compound Preparation: Prepare 3-fold serial dilutions of the pyrazole compound in DMSO. Transfer 1 µL to the 384-well plate.

-

Enzyme Addition: Add 2 µL of Kinase Buffer containing the recombinant kinase. Incubate for 10 min at RT (allows compound to bind the active site).

-

Reaction Initiation: Add 2 µL of ATP/Substrate mix.

-

Final Volume: 5 µL.

-

Incubation: 60 mins at RT.

-

-

ADP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate 40 mins (terminates kinase reaction, depletes remaining ATP).

-

Detection: Add 10 µL of Kinase Detection Reagent (converts ADP

ATP -

Readout: Measure luminescence on a plate reader (e.g., EnVision).

-

Analysis: Plot RLU (Relative Light Units) vs. log[Compound]. Fit to a sigmoidal dose-response curve to calculate IC50.

Protocol B: Cell Viability & Proliferation (MTT Assay)

Objective: Assess the cytotoxicity of pyrazoles on cancer cell lines (e.g., MCF-7, HeLa).

Workflow:

-

Seeding: Seed cells (5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

-

Treatment: Treat with pyrazole derivatives (0.1 – 100 µM) for 48h or 72h. Include DMSO control (<0.5%).

-

MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C. Viable mitochondria reduce MTT (yellow) to formazan (purple).

-

Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm.

-

Calculation:

.

Part 5: Synthetic Optimization Strategy

The synthesis of pyrazoles is well-established, but regioselectivity remains a challenge.

Table 1: Common Synthetic Routes

| Method | Reagents | Advantages | Disadvantages |

| Knorr Synthesis | 1,3-Diketone + Hydrazine | Scalable, simple, high yield. | Poor regioselectivity for unsymmetrical diketones. |

| Vilsmeier-Haack | Hydrazone + POCl | Access to 4-formyl pyrazoles (versatile intermediates). | Harsh conditions, generating acidic waste. |

| Suzuki Coupling | Bromopyrazole + Boronic Acid | High tolerance for functional groups; excellent for late-stage diversification. | Requires expensive Pd catalysts; starting material availability. |

| Multicomponent | Aldehyde + Alkyne + Hydrazine | One-pot, atom economical. | Often requires specific catalysts (Cu/Ag). |

Diagram 3: General Synthesis & Optimization Workflow

Caption: Iterative workflow for the synthesis and optimization of pyrazole therapeutics, highlighting the feedback loop between synthesis and biological testing.

References

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors. Vertex AI Search / PubMed. Overview of pyrazole scaffold in kinase inhibition, selectivity, and toxicity.[5][6][7][8] 7[2][3][6][9][10][11]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. MDPI. Detailed structural analysis of pyrazoles as ATP mimics and their role in EGFR/Aurora kinase inhibition.[3] 3[2][6][9]

-

Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors. PubMed/Springer. SAR studies focusing on the structural requirements for COX-2 vs COX-1 selectivity. 12

-

A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives. BenchChem. Protocols for MTT assays and flow cytometry analysis of pyrazole derivatives. 13[2][3][6][9][10][11][14][15]

-

Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole. BenchChem. Synthetic protocols for Suzuki and Sonogashira couplings on the pyrazole ring. 16

-

Antibacterial pyrazoles: tackling resistant bacteria. NIH/PMC. Mechanisms of action for pyrazole-based antimicrobial agents, including DNA gyrase inhibition. 14[2][3][6][8][9][10][11][14]

-

Pharmacophore-Based Virtual Screening and Experimental Validation. NIH/PMC. JAK2/JAK3 inhibition assays and molecular dynamics of pyrazole binding.[15] 15[2][3][6][9][10][11][14][17]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]

- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. eurekaselect.com [eurekaselect.com]

Structural Characterization of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers

Executive Summary: The Structural Mandate

(2-Fluorophenyl)(1H-pyrazol-4-yl)methanol is a critical pharmacophore scaffold, often serving as a chiral building block in the synthesis of c-Met and ALK kinase inhibitors (e.g., Crizotinib analogs). Its structural validation presents a tripartite challenge:

-

Fluorine-Induced Splitting: The 2-fluoro substituent introduces complex

-coupling patterns in -

Annular Tautomerism: The unsubstituted pyrazole ring exists in dynamic equilibrium (

vs. -

Chirality: The benzylic alcohol creates an enantiomeric pair requiring rigorous chromatographic resolution.

This guide defines a self-validating analytical framework to establish the identity, purity, and stereochemistry of this molecule with authoritative precision.

Chemical Context & Impurity Profile

To characterize the molecule, one must understand its genesis. This alcohol is typically generated via the hydride reduction (e.g., NaBH

-

Primary Impurity: Unreacted ketone (detectable via carbonyl stretch in IR ~1650 cm

and loss of methine signal in NMR). -

Secondary Impurity: Over-reduction or hydrogenolysis of the C-OH bond (rare with borohydrides but possible under catalytic hydrogenation).

-

Tautomeric Complexity: The pyrazole NH is acidic (

), allowing for solvent-dependent hydrogen bonding networks.

Spectroscopic Fingerprinting (NMR & MS)

High-Resolution Mass Spectrometry (HRMS)

Before NMR, establish the molecular formula.

-

Ionization: ESI+ (Electrospray Ionization).

-

Theoretical Mass (

): -

Fragmentation Pattern:

-

175.06 (-H

- 95.0 (Fluorobenzyl fragment): Cleavage of the C-C bond between the methanol carbon and the pyrazole.

-

175.06 (-H

Nuclear Magnetic Resonance (NMR)

The presence of the Fluorine-19 nucleus (

Protocol: Solvent Selection

-

DMSO-

: MANDATORY for full characterization. It slows the exchange of the pyrazole NH and the hydroxyl OH, allowing observation of their coupling. -

CDCl

: Avoid for primary characterization; rapid exchange often broadens the NH/OH signals into the baseline.

F NMR (The Anchor)

-

Chemical Shift:

to -

Utility: Integration must be 1.0. Any secondary fluorine signals indicate regioisomeric impurities (e.g., 3-fluoro or 4-fluoro isomers from starting material contamination).

C NMR: The Coupling Constants (

)

The 2-fluorophenyl ring imposes a predictable splitting pattern on the carbon signals.

| Carbon Position | Assignment | Splitting | Note | |

| C-2' | C-F (ipso) | Doublet | ~245 | Huge coupling; diagnostic of C-F bond. |

| C-3' | Ortho to F | Doublet | ~21 | |

| C-1' | Quaternary C | Doublet | ~15 | Connects to the methanol group. |

| C-4' | Meta to F | Doublet | ~8 | |

| C-Methine | CH-OH | Doublet | < 3 | Long-range coupling (often unresolved). |

NMR Assignments

-

The Chiral Center (

5.8 - 6.0 ppm):-

In DMSO-

, this appears as a doublet ( -

Validation: D

O shake will collapse this doublet to a singlet and erase the OH signal.

-

-

The Pyrazole (

7.5 - 8.0 ppm):-

Typically appears as two singlets (H-3 and H-5) if tautomerism is slow, or one broad coalesced signal if fast.

-

NOE (Nuclear Overhauser Effect): Irradiating the methine proton should show NOE enhancement on the pyrazole protons and the phenyl H-6', confirming the linkage.

-

Visualization: NMR Logic Flow

The following diagram illustrates the logical dependencies for assigning the structure.

Figure 1: NMR decision tree for structural validation. Note the parallel reliance on

Stereochemical Resolution (Chiral HPLC)

Since the molecule contains a chiral center, resolving the enantiomers is critical for biological assays.

Method Development Strategy

Pyrazole derivatives interact strongly with polysaccharide-based stationary phases via hydrogen bonding and

-

Column Selection:

-

Primary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Lux Amylose-1.

-

Secondary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

-

-

Mobile Phase:

-

Mode: Normal Phase (NP) is preferred over Reverse Phase (RP) for solubility and peak shape.

-

Composition: n-Hexane : Ethanol (80:20 or 90:10).

-

Additive: 0.1% Diethylamine (DEA) is crucial . The basic pyrazole nitrogen can cause peak tailing on silica supports; DEA suppresses this ionization/interaction.

-

Protocol: Chiral Separation

-

Preparation: Dissolve 1 mg of sample in 1 mL Ethanol.

-

Conditions: Flow 1.0 mL/min, 25°C, UV detection at 254 nm (phenyl absorbance).

-

Success Criteria: Baseline resolution (

). -

Assignment: Without an authentic standard, collect fractions and perform Circular Dichroism (CD) or X-ray crystallography (anomalous dispersion) to assign Absolute Configuration (R vs S).

Solid-State Characterization & Tautomerism

The solid-state form is dictated by the Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) capabilities.

-

H-Bond Donors: Pyrazole -NH, Alcohol -OH.

-

H-Bond Acceptors: Pyrazole -N, Alcohol -O, Fluorine (weak).

X-Ray Powder Diffraction (XRPD): Because of the tautomeric nature, this molecule is prone to polymorphism.

-

Tautomer A: Pyrazole H on N1 (proximal to methanol).

-

Tautomer B: Pyrazole H on N2 (distal). In the solid state, the molecule will "freeze" into one tautomer stabilized by an intermolecular H-bond network (often forming dimers or catemers).

Diagram: Tautomeric Equilibrium

Figure 2: The collapse of dynamic solution tautomerism into a static solid-state form.

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation for Tautomer Detection

-

Dry the Sample: Ensure the solid is dried under high vacuum (P < 1 mbar) for 4 hours to remove trace water (which catalyzes proton exchange).

-

Solvent: Use ampouled DMSO-

(99.9% D) to minimize adventitious water. -

Concentration: Prepare a 10-15 mg/mL solution.

-

Acquisition:

-

Run

NMR at 300K. -

If Pyrazole NH is broad, lower temperature to 270K to sharpen the signal and observe potential splitting/NOE.

-

Protocol B: Determination of Enantiomeric Excess (%ee)

-

System: HPLC with UV-Vis detector.

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: n-Hexane / Isopropyl Alcohol / Diethylamine (90 : 10 : 0.1).

-

Calculation:

References

-

Review of Fluorine NMR Coupling: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Provides standard J-coupling values for fluorinated aromatics.

-

Chiral Separation of Pyrazole Derivatives: Hassan, H. M., et al. (2021).[1] "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." ACS Omega, 6(39), 25686–25696. Validates polysaccharide columns for pyrazole resolution.

-

Pyrazole Tautomerism in NMR: Claramunt, R. M., et al. (2006). "The Structure of Pyrazoles in the Solid State: A Combined CPMAS NMR and Crystallographic Study." Journal of Organic Chemistry, 71(18), 6892–6900. Authoritative source on distinguishing pyrazole tautomers.

-

Crizotinib Intermediate Synthesis (Contextual Grounding): Cui, J. J., et al. (2011). "Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine (Crizotinib)." Journal of Medicinal Chemistry, 54(18), 6342–6363. Establishes the synthetic and analytical relevance of fluorophenyl-pyrazole-ethanol scaffolds.

Sources

Technical Assessment & In-Vitro Screening Guide: (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol

Executive Summary & Strategic Context

(2-Fluorophenyl)(1H-pyrazol-4-yl)methanol represents a "privileged scaffold" in kinase inhibitor discovery. Structurally, it mimics the core pharmacophore of several approved Type I tyrosine kinase inhibitors (e.g., Crizotinib ).

-

The Pyrazole Moiety: Acts as the primary "hinge binder," forming critical hydrogen bonds with the ATP-binding pocket of kinases (specifically ALK, ROS1, and c-Met).

-

The Chiral Alcohol Linker: Provides a vector for extending into the solvent-exposed region or the specificity pocket, while also presenting a metabolic "soft spot" (oxidation/glucuronidation).

-

The 2-Fluorophenyl Group: Enhances lipophilicity and metabolic stability compared to a phenyl ring, though less sterically demanding than the 2,6-dichloro-3-fluorophenyl moiety found in late-stage clinical candidates.

Objective: This guide defines the Go/No-Go screening cascade to validate this molecule as a hit-fragment or lead intermediate.

Screening Cascade Logic

The following directed acyclic graph (DAG) illustrates the decision matrix for this specific scaffold. We move from biochemical affinity to cellular target engagement, and finally to metabolic liability assessment.

Figure 1: Critical Path Screening Cascade. The workflow prioritizes target affinity (Step 1) before investing in complex cellular or metabolic assays.

Primary Assay: Biochemical Kinase Inhibition (TR-FRET)

For pyrazole-based fragments, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is superior to radiometric assays due to higher sensitivity for weak binders (fragments) and resistance to compound fluorescence interference.

Target: ALK (Anaplastic Lymphoma Kinase) or c-Met.[1][2] Methodology: LanthaScreen™ Eu Kinase Binding Assay.

Assay Principle

This assay detects the displacement of a labeled "tracer" (a known ATP-competitive inhibitor) by your test compound.

-

Donor: Europium (Eu)-labeled anti-tag antibody (binds to the Kinase).

-

Acceptor: Alexa Fluor™ 647-labeled Tracer.

-

Signal: When the tracer binds the kinase, FRET occurs (High Signal). When your compound binds, it displaces the tracer, breaking FRET (Low Signal).

Figure 2: Competitive binding mechanism. A decrease in the emission ratio (665nm/615nm) indicates successful binding of the test compound.

Detailed Protocol

Reagents:

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Recombinant ALK or c-Met (GST-tagged).

-

LanthaScreen™ Eu-anti-GST Antibody.

-

Kinase Tracer 236 (optimized for c-Met/ALK).

Workflow:

-

Compound Prep: Prepare a 10-point dose-response curve of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol in 100% DMSO. Start at 100 µM, 3-fold serial dilution.

-

Plate Setup: Use a white, low-volume 384-well plate.

-

Add 5 nL of compound per well (using acoustic dispenser or pin tool).

-

-

Master Mix Addition:

-

Add 5 µL of Kinase/Antibody Mix (Final conc: 5 nM Kinase, 2 nM Eu-Ab).

-

Incubate 15 mins at Room Temp (RT) to allow compound-enzyme equilibrium.

-

-

Tracer Addition:

-

Add 5 µL of Tracer 236 (Final conc: approx.

of tracer, typically 2-10 nM).

-

-

Incubation: 60 minutes at RT in the dark.

-

Readout: Measure fluorescence on a plate reader (e.g., EnVision or PHERAstar).

-

Excitation: 337 nm.

-

Emission 1: 615 nm (Europium donor).

-

Emission 2: 665 nm (Tracer acceptor).

-

Data Analysis:

Calculate the TR-FRET Ratio (

Secondary Assay: Cellular Viability (Target Engagement)

If biochemical

Cell Lines:

-

H3122: NSCLC line, EML4-ALK fusion (Highly sensitive to ALK inhibition).

-

A549: KRAS mutant (Negative control; should NOT be sensitive if compound is selective).

Protocol (CellTiter-Glo®)

-

Seeding: Seed H3122 cells at 5,000 cells/well in 96-well opaque plates. Incubate 24h for attachment.

-

Treatment: Add test compound (9-point dilution, top conc 30 µM). Ensure final DMSO < 0.5%.

-

Duration: Incubate for 72 hours at 37°C, 5% CO2.

-

Lysis/Detection: Add equal volume of CellTiter-Glo reagent. Shake 2 mins; incubate 10 mins.

-

Measurement: Read Luminescence (RLU).

Success Criteria:

- (Growth Inhibition) in H3122 < 5 µM.

-

Selectivity window:

(A549) /

ADME Profiling: Metabolic Stability

The "methanol" group in (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol is a liability. It is prone to oxidation (to a ketone) or direct glucuronidation. This assay predicts in vivo clearance.[3]

Microsomal Stability Protocol

System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

Steps:

-

Pre-incubation: Mix 1 µM test compound with 0.5 mg/mL HLM in Phosphate Buffer (pH 7.4). Warm to 37°C for 5 mins.

-

Initiation: Add NADPH (1 mM final).

-

Sampling: At t = 0, 5, 15, 30, and 60 mins, remove aliquots.

-

Quenching: Immediately dispense aliquot into ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin).

-

Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

Data Interpretation:

Plot

-

Slope (

): Elimination rate constant. -

Intrinsic Clearance (

):

Table 1: Stability Benchmarks

| Classification | Half-life (

References

-

Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a 2-Aminopyridine-3-carboxamide Inhibitor of c-Met/ALK/ROS1 Tyrosine Kinases." Journal of Medicinal Chemistry.

-

Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide." ThermoFisher Protocols.

-

Promega. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." Promega Resources.

-

Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization." Elsevier Science.

Sources

The Fluorine-Pyrazole Axis: Unlocking (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol in Fragment-Based Drug Discovery

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol represents a "privileged structure"—a scaffold capable of binding to multiple unrelated target families with high affinity. This guide dissects the molecule not merely as a chemical intermediate, but as a strategic starting point for designing kinase inhibitors (Type I/II) and GPCR modulators.

The molecule combines three critical medicinal chemistry elements:

-

1H-Pyrazole: A proven ATP-hinge binder and bioisostere for phenyl/heteroaryl rings.

-

2-Fluorophenyl: A lipophilic moiety with specific conformational preferences driven by the ortho-fluorine effect.

-

Chiral Methanol Linker: A vector for fragment growing and solubility modulation.[1]

Structural Analysis & Pharmacophore Mapping[1]

The Ortho-Fluorine Effect

The presence of fluorine at the ortho position of the phenyl ring is not arbitrary.[1] It serves two distinct mechanistic functions:

-

Metabolic Blockade: It protects the susceptible phenyl ring from oxidative metabolism (CYP450-mediated hydroxylation) at the position most prone to attack relative to the linker.

-

Conformational Lock: Through dipole-dipole interactions and steric repulsion with the methanol linker, the fluorine atom restricts the rotation of the phenyl ring.[1] This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a protein pocket.

The Pyrazole "Hinge"

The 1H-pyrazole moiety is a classic donor-acceptor motif.[2] In kinase drug discovery, the N1-H serves as a hydrogen bond donor to the gatekeeper residue, while N2 serves as an acceptor from the hinge region backbone.

Visualization: Pharmacophore Interactions

The following diagram illustrates the interaction vectors available on this fragment.

Figure 1: Pharmacophore interaction map showing external binding vectors and internal conformational control.

Synthetic Accessibility & Protocols

To utilize this fragment effectively, one must master its synthesis and protection strategies. The direct addition of Grignard reagents to 1H-pyrazole-4-carbaldehyde is problematic due to the acidic proton on the pyrazole nitrogen (pKa ~14), which quenches the organometallic reagent.

Recommended Synthetic Route: SEM-Protection Strategy

We utilize the (2-(Trimethylsilyl)ethoxy)methyl (SEM) group for protection. It is stable to basic Grignard conditions but easily removed with fluoride sources (TBAF) or acid.

Step 1: SEM Protection of 4-Iodopyrazole

-

Dissolve 4-iodopyrazole (1.0 eq) in dry DMF at 0°C.

-

Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min (gas evolution).

-

Add SEM-Cl (1.1 eq) dropwise. Warm to RT and stir for 2 hours.

-

Quench with water, extract with EtOAc.

-

Result: 1-SEM-4-iodopyrazole.

Step 2: Formylation (Lithium-Halogen Exchange)

-

Cool 1-SEM-4-iodopyrazole in dry THF to -78°C under Argon.

-

Add n-BuLi (1.1 eq) slowly. Stir for 30 min to generate the lithiated species.

-

Add dry DMF (1.5 eq). Stir at -78°C for 1 hour, then warm to RT.

-

Workup: Aqueous NH4Cl quench.

-

Result: 1-SEM-pyrazole-4-carbaldehyde.

Step 3: The Grignard Addition (Core Fragment Synthesis)

-

Prepare 2-fluorophenylmagnesium bromide (1.2 eq) in THF (or purchase commercially).

-

Cool the aldehyde solution (from Step 2) in THF to 0°C.

-

Add Grignard reagent dropwise.[1] The SEM group prevents N-deprotonation.

-

Stir for 2 hours at RT.

-

Quench with saturated NH4Cl.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Step 4: Deprotection

-

Dissolve intermediate in THF.

-

Add TBAF (1M in THF, 2.0 eq) or TFA/DCM depending on downstream needs.

-

Reflux if necessary (SEM can be stubborn on pyrazoles; TBAF/ethylenediamine complex is often more effective).

Fragment Elaboration Strategies

Once the core scaffold is secured, the "Grow, Merge, Link" strategies of FBDD are applied.

Strategy A: The "Crizotinib" Vector (Etherification)

The chiral alcohol is a handle to extend into the solvent-exposed region or a specificity pocket.

-

Reaction: Mitsunobu reaction (PPh3, DIAD, R-OH) or SNAr if the target ring is electron-deficient.

-

Goal: Mimic the piperidine-ether linkage seen in ALK inhibitors like Crizotinib [1]. The oxygen atom acts as a spacer, allowing the attached group to reach the solvent front.[1]

Strategy B: Oxidation to Ketone[1]

-

Reaction: MnO2 or Dess-Martin Periodinane oxidation.

-

Effect: Planarizes the linker (sp3 to sp2). This rigidification can increase potency if the binding pocket is narrow, though it removes a chiral center.

Strategy C: Pyrazole N-Alkylation

-

Reaction: Alkylation with alkyl halides or Michael acceptors.[1]

-

Goal: Modulate solubility and target specific residues (e.g., cysteine targeting for covalent inhibition).

Elaboration Workflow Diagram

Figure 2: Decision tree for chemical elaboration of the core fragment based on structural biology feedback.

Experimental Data Summary

The following table summarizes physicochemical properties critical for "Rule of 3" compliance in FBDD.

| Property | Value | Significance |

| Molecular Weight | ~192.2 Da | Ideal for fragments (<300 Da); allows room for growth. |

| cLogP | ~1.8 | Lipophilic enough for permeability, hydrophilic enough for solubility. |

| H-Bond Donors | 2 (NH, OH) | Critical for hinge binding and active site interaction. |

| H-Bond Acceptors | 2 (N, O) | Complementary interactions. |

| Rotatable Bonds | 2 | Low entropy penalty upon binding.[1] |

| PSA (Polar Surface Area) | ~49 Ų | Excellent membrane permeability prediction. |

References

-

Cui, J. J., et al. (2011).[3] "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342–6363.

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. (Review on the ortho-fluorine effect).

-

Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragments in the absence of crystal structures." Cell Chemical Biology, 23(3), 346-357.

-

Fabbro, D., et al. (2002). "Protein kinases as targets for anticancer agents: from basic science to clinic." Pharmacology & Therapeutics, 93(2-3), 79-98. (Context for Pyrazole as a hinge binder).

Sources

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of Pyrazole Methanol

Introduction: The Significance of Pyrazole Methanol in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of approved therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in drug design. Pyrazole methanol derivatives, in particular, serve as versatile building blocks, enabling the facile introduction of a hydroxymethyl group for further chemical elaboration. This functional handle is pivotal for enhancing solubility, modulating biological activity, and providing a point of attachment for constructing more complex molecular architectures. This guide provides a comprehensive experimental procedure for the synthesis of pyrazole methanol, with a focus on a scalable and robust two-step process. We will begin with a detailed laboratory-scale protocol and then transition to critical considerations for a safe and efficient scale-up, addressing the inherent challenges of exothermic reactions and the handling of hazardous reagents.

I. Laboratory-Scale Synthesis of (1H-Pyrazol-4-yl)methanol

The synthesis of (1H-pyrazol-4-yl)methanol is most effectively achieved through a two-step sequence: the formation of a pyrazole-4-carbaldehyde intermediate via a Vilsmeier-Haack reaction, followed by the reduction of the aldehyde to the corresponding alcohol.

Step 1: Synthesis of 1H-Pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic compounds.[1] In this protocol, we will generate the Vilsmeier reagent in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to formylate a suitable hydrazone precursor.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |

| Acetone Hydrazone | 72.11 | 7.21 g | 0.1 | Prepared from acetone and hydrazine |

| N,N-Dimethylformamide (DMF) | 73.09 | 75 mL | - | Anhydrous |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 27.5 mL | 0.3 | Handle with extreme care |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | Anhydrous |

| Ice | - | As needed | - | For cooling |

| Saturated Sodium Bicarbonate Solution | - | ~200 mL | - | For neutralization |

| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - | For drying |

Experimental Protocol:

-

Vilsmeier Reagent Formation: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (75 mL). Cool the flask to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (27.5 mL, 0.3 mol) dropwise to the DMF via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10°C. The formation of the Vilsmeier reagent is exothermic.[2]

-

After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.

-

Hydrazone Addition: Dissolve acetone hydrazone (7.21 g, 0.1 mol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the Vilsmeier reagent at 0°C over 30 minutes.

-

Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45°C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (~200 g) with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This step should be performed in a large beaker to accommodate gas evolution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1H-pyrazole-4-carbaldehyde.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product.

Step 2: Reduction of 1H-Pyrazole-4-carbaldehyde to (1H-Pyrazol-4-yl)methanol

The reduction of the aldehyde to the primary alcohol can be achieved using various reducing agents. We present two protocols: one using the powerful but hazardous Lithium Aluminium Hydride (LiAlH₄) and a safer alternative using Sodium Borohydride (NaBH₄). The choice of reagent may depend on the scale of the reaction and the available safety infrastructure.

LiAlH₄ is a potent reducing agent capable of reducing a wide range of functional groups.[3] Its high reactivity necessitates strict anhydrous conditions and careful handling.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |

| 1H-Pyrazole-4-carbaldehyde | 96.09 | 9.61 g | 0.1 | From Step 1 |

| Lithium Aluminium Hydride (LiAlH₄) | 37.95 | 1.9 g | 0.05 | Handle with extreme care |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - | |

| Ethyl Acetate | 88.11 | ~20 mL | - | For quenching |

| 1 M Hydrochloric Acid | - | ~50 mL | - | For work-up |

| Anhydrous Sodium Sulfate | 120.37 | 10 g | - | For drying |

Experimental Protocol:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (1.9 g, 0.05 mol) in anhydrous THF (50 mL) under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.

-

Substrate Addition: Dissolve 1H-pyrazole-4-carbaldehyde (9.61 g, 0.1 mol) in anhydrous THF (100 mL). Add this solution dropwise to the LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10°C. The reaction is exothermic.[4]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Cool the reaction mixture back to 0°C. Slowly and carefully add ethyl acetate (~20 mL) dropwise to quench the excess LiAlH₄. This will be accompanied by gas evolution.

-

Work-up: After the gas evolution ceases, slowly add water (2 mL), followed by 15% aqueous sodium hydroxide (2 mL), and then water again (6 mL). This is the Fieser work-up method, which helps to precipitate the aluminum salts as a granular solid, making filtration easier.[4]

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the filter cake with THF. Combine the filtrate and washings.

-

Drying and Concentration: Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1H-pyrazol-4-yl)methanol.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure alcohol.

Sodium borohydride is a milder reducing agent and is generally safer to handle than LiAlH₄, especially on a larger scale.[5] It is selective for aldehydes and ketones.[6]

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |

| 1H-Pyrazole-4-carbaldehyde | 96.09 | 9.61 g | 0.1 | From Step 1 |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.89 g | 0.05 | |

| Methanol | 32.04 | 100 mL | - | |

| Water | 18.02 | 100 mL | - | |

| 1 M Hydrochloric Acid | - | As needed | - | For neutralization |

| Ethyl Acetate | 88.11 | 150 mL | - | For extraction |

| Anhydrous Sodium Sulfate | 120.37 | 10 g | - | For drying |

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 1H-pyrazole-4-carbaldehyde (9.61 g, 0.1 mol) in methanol (100 mL). Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add sodium borohydride (1.89 g, 0.05 mol) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of water (100 mL).

-

Neutralize the mixture to pH ~7 with 1 M hydrochloric acid.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain pure (1H-pyrazol-4-yl)methanol.

Visualizing the Laboratory Workflow

II. Scaling Up Pyrazole Methanol Synthesis: A Guide for Process Chemists

Transitioning from the laboratory bench to a pilot plant or manufacturing scale introduces significant challenges, primarily related to safety, heat management, and process control. Both the Vilsmeier-Haack reaction and the hydride reduction are highly exothermic and require careful consideration for safe and efficient scale-up.

Key Challenges in Scaling Up

-

Heat Management: The surface area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[7] Uncontrolled exotherms can lead to thermal runaway, side reactions, and a decrease in product quality and yield.

-

Reagent Handling and Dosing: The large-scale handling of hazardous and reactive materials like POCl₃, hydrazine, and LiAlH₄ requires specialized equipment and stringent safety protocols. The rate of addition of these reagents becomes a critical process parameter.

-

Mixing Efficiency: Inadequate mixing in large reactors can lead to localized "hot spots" and concentration gradients, which can trigger side reactions or uncontrolled exotherms.[8]

-

Work-up and Purification: Handling large volumes of quenching agents and extraction solvents, as well as performing large-scale chromatography or crystallization, presents logistical and safety challenges.

Strategies for a Successful and Safe Scale-Up

A. Process Safety Analysis:

Before any scale-up, a thorough process safety analysis is mandatory. This should include:

-

Reaction Calorimetry: Use of a reaction calorimeter (RC1) or Differential Scanning Calorimetry (DSC) to precisely measure the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise for both the Vilsmeier-Haack and the reduction steps.[8] This data is crucial for designing an adequate cooling system.

-

Thermal Stability Studies: Determine the decomposition temperature of reactants, intermediates, and the final product to identify potential thermal hazards. The Vilsmeier reagent itself can be thermally unstable.[2]

B. Engineering Controls for Scale-Up:

-

Reactor Design: Employ jacketed reactors with efficient heat transfer capabilities. For highly exothermic reactions, consider using reactors with internal cooling coils or external heat exchangers.[9]

-

Controlled Dosing: Implement a semi-batch process where the reactive reagent (POCl₃ or LiAlH₄/NaBH₄ solution) is added at a controlled rate. The feed rate should be linked to the reactor's cooling capacity to prevent the accumulation of unreacted reagents.[7]

-

Agitation: Use appropriately designed agitators (e.g., turbine or pitched-blade impellers) to ensure efficient mixing and heat transfer throughout the reaction mass.[8]

-

In-Process Monitoring: Utilize Process Analytical Technology (PAT) such as in-situ FTIR or Raman spectroscopy to monitor reaction progress in real-time. This allows for better control and immediate detection of any deviations from the expected reaction profile.[9]

C. Safer Reagent Selection for Scale-Up:

For the reduction step, consider using Sodium Borohydride (NaBH₄) as the default choice for scale-up. While LiAlH₄ is a more powerful reducing agent, its extreme reactivity with water and protic solvents poses a significant fire and explosion risk on a large scale.[4] NaBH₄ is more stable, can be used in protic solvents like methanol or ethanol, and its quenching is generally less hazardous.[5] The choice between LiAlH₄ and NaBH₄ should be based on a thorough risk assessment and the specific requirements of the synthesis.

Visualizing the Scale-Up Decision Logic

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orgosolver.com [orgosolver.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]

- 8. amarequip.com [amarequip.com]

- 9. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]

Application Notes and Protocols for the Derivatization of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol

Abstract: This document provides detailed protocols for the chemical derivatization of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol, a versatile building block in medicinal chemistry and drug discovery. The protocols outlined herein cover key transformations of the primary alcohol, including esterification, etherification, and conversion to the corresponding halide. Each protocol is presented with a step-by-step methodology, a discussion of the underlying chemical principles, and the rationale for the selection of reagents and conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to generate novel analogues of this privileged scaffold for further investigation.

Introduction: The Significance of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, with a rich history of incorporation into a wide array of therapeutic agents.[1][2] Pyrazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[3][4][5] The specific scaffold, (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol, presents a unique combination of a biologically active pyrazole core, a lipophilic 2-fluorophenyl group that can enhance metabolic stability and binding interactions, and a reactive hydroxymethyl handle at the 4-position. This hydroxyl group serves as a critical anchor point for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles.

Derivatization of the hydroxymethyl group can modulate key properties such as solubility, lipophilicity, and the ability to form hydrogen bonds, all of which are crucial for a molecule's interaction with biological targets.[3] This application note provides a comprehensive guide to the practical derivatization of this important intermediate.

General Considerations for Derivatization

Before proceeding with the derivatization protocols, it is essential to consider the chemical nature of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol. The molecule contains a reactive primary alcohol, an acidic N-H on the pyrazole ring, and two aromatic rings.

N-H Protection: The pyrazole N-H proton is acidic and can interfere with certain reactions, particularly those employing strong bases. In such cases, protection of the pyrazole nitrogen is recommended. A common strategy is the use of a tetrahydropyranyl (THP) protecting group, which can be introduced under mild, solvent-free conditions and subsequently removed.[3]

Solvent Selection: The choice of solvent is critical for ensuring the solubility of reactants and for influencing reaction rates and pathways. Anhydrous solvents should be used for reactions sensitive to moisture, such as those involving strong bases or highly reactive intermediates.

Reaction Monitoring: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reactions described. Visualization can be achieved using UV light and/or appropriate staining reagents.

Protocol I: Esterification via Acyl Chloride

This protocol describes the conversion of the primary alcohol to an ester using an acyl chloride in the presence of a non-nucleophilic base. This is a robust and widely applicable method for the synthesis of a variety of ester derivatives.

Rationale

The hydroxyl group of an alcohol is a nucleophile that can react with the electrophilic carbonyl carbon of an acyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct, which can otherwise lead to side reactions or decomposition of acid-sensitive substrates.

Experimental Workflow

Caption: Workflow for esterification of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol.

Step-by-Step Protocol

-

To a solution of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add the desired acyl chloride (1.2 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as indicated by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary

| Acyl Chloride | Product | Typical Yield (%) |

| Acetyl chloride | (2-Fluorophenyl)(1H-pyrazol-4-yl)methyl acetate | 85-95 |

| Benzoyl chloride | (2-Fluorophenyl)(1H-pyrazol-4-yl)methyl benzoate | 80-90 |

| Isobutyryl chloride | (2-Fluorophenyl)(1H-pyrazol-4-yl)methyl isobutyrate | 82-92 |

Protocol II: Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[6] This protocol details the O-alkylation of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol.

Rationale

This reaction proceeds via an SN2 mechanism where an alkoxide, generated by deprotonating the alcohol with a strong base, acts as a nucleophile and displaces a halide from an alkyl halide.[6] Sodium hydride (NaH) is a common and effective base for generating the alkoxide. The choice of a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is crucial for solvating the cation and promoting the SN2 reaction.

Experimental Workflow

Caption: Workflow for Williamson ether synthesis.

Step-by-Step Protocol

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF at 0 °C, add a solution of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol (1.0 eq.) in anhydrous THF dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq.).

-

Stir the reaction at room temperature overnight, or heat to reflux if necessary, monitoring the progress by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

| Alkyl Halide | Product | Typical Yield (%) |

| Methyl iodide | 4-(Methoxymethyl)-1H-pyrazole derivative | 75-85 |

| Benzyl bromide | 4-(Benzyloxymethyl)-1H-pyrazole derivative | 70-80 |

| Ethyl bromide | 4-(Ethoxymethyl)-1H-pyrazole derivative | 72-82 |

Protocol III: Conversion to Alkyl Halide

The conversion of the hydroxyl group to a halide provides a versatile intermediate for further nucleophilic substitution reactions. This protocol describes the transformation to the corresponding alkyl chloride using thionyl chloride.

Rationale

Thionyl chloride (SOCl₂) is an effective reagent for converting primary and secondary alcohols to alkyl chlorides.[4][7] The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular SNi or intermolecular SN2 reaction with chloride to yield the alkyl chloride, sulfur dioxide, and hydrogen chloride. The gaseous byproducts drive the reaction to completion.

Experimental Workflow

Caption: Workflow for conversion of the alcohol to an alkyl chloride.

Step-by-Step Protocol

-

To a solution of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add thionyl chloride (1.5 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by TLC.

-

Carefully remove the solvent and excess thionyl chloride under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the acidic vapors.

-

The crude product can often be used directly in the next step or purified by flash column chromatography on silica gel.

Quantitative Data Summary

| Reagent | Product | Typical Yield (%) |

| Thionyl chloride | 4-(Chloromethyl)-1H-pyrazole derivative | 80-90 |

| Phosphorus tribromide | 4-(Bromomethyl)-1H-pyrazole derivative | 75-85 |

Troubleshooting and Safety Precautions

-

Incomplete Reactions: If reactions are sluggish, consider increasing the reaction temperature or adding a catalytic amount of a phase-transfer catalyst for the Williamson ether synthesis.

-

Side Reactions: In the Williamson ether synthesis, elimination can be a competing side reaction, especially with secondary alkyl halides. Using primary alkyl halides is recommended.

-

Safety: Thionyl chloride is corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Sodium hydride is a flammable solid and reacts exothermically with water to produce hydrogen gas. Handle with care in an inert atmosphere.

Conclusion

The protocols detailed in this application note provide robust and versatile methods for the derivatization of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol. These procedures enable the synthesis of a wide range of ester, ether, and halide derivatives, which can serve as valuable intermediates for the development of novel therapeutic agents. The choice of a specific derivatization strategy will depend on the desired final product and the overall synthetic scheme. By understanding the underlying chemical principles and following the detailed protocols, researchers can effectively explore the chemical space around this privileged pyrazole scaffold.

References

- Research and Reviews. (2024, September 25).

- Bentham Science. (2022, October 1). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.

-

Royal Society of Chemistry. (2015, February 26). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]